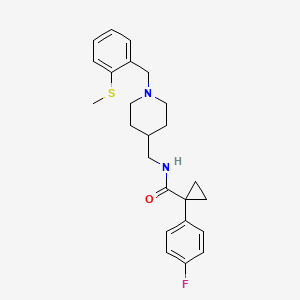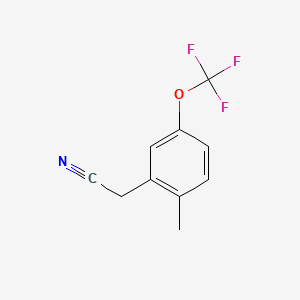![molecular formula C16H16ClNO2 B2741161 2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232822-51-3](/img/structure/B2741161.png)
2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol” is a biochemical compound with the molecular formula C16H16ClNO2 and a molecular weight of 289.76 . It is used for proteomics research .
Synthesis Analysis
The synthesis of this compound involves a mixture of 4-chloroaniline and 2-chloro-6-hydroxybenzaldehyde in anhydrous ethanol, with a few drops of glacial acetic acid . The mixture is kept under reflux conditions for 4 hours. The solvent is then removed under reduced pressure, and the solid product is recrystallized from anhydrous tetrahydrofuran .Molecular Structure Analysis
The molecular structure of this compound has been determined using X-ray diffraction . The asymmetric unit of the molecular structure consists of one formula unit . The compound has an E configuration, and the C=N double bond length is 1.286 (3) Å, exhibiting the double-double bond character .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol” are not specified in the sources retrieved. Its molecular weight is 289.76, and its molecular formula is C16H16ClNO2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been successfully synthesized and characterized using various techniques like single-crystal X-ray diffraction, FT-IR, NMR, and UV-Vis spectra. Theoretical studies using Density Functional Theory (DFT) provide insights into the optimized geometrical parameters and chemical activity of the compound (Demircioğlu, 2021).
Molecular Docking and DNA Interaction Studies
- Molecular docking studies have been conducted to understand the binding nature of the compound with DNA structures. The compound's charge transfer with DNA bases was examined, indicating potential applications in DNA interaction studies (Demircioğlu, 2021).
Formation of Multinuclear Complexes
- In the context of zinc(II) complexes, this compound reacts with zinc(II) chloride under basic conditions, leading to the formation of multinuclear complexes. This showcases its potential in coordinating with metal ions for complex formation (Constable et al., 2012).
Potential in Nonlinear Optical (NLO) Applications
- The compound, along with other halo-functionalized crystalline Schiff base compounds, has been investigated for nonlinear optical applications. Studies indicate that such compounds could have significant roles in NLO applications due to their large values of linear polarizability and second-order hyperpolarizability (Ashfaq et al., 2022).
Luminescence and Electrical Conductivity Properties
- Novel copper(II) complexes of this compound have been synthesized and characterized, showing interesting photoluminescence properties. The study of these complexes contributes to understanding the effects of different solvents and concentrations on luminescent properties, as well as electrical conductivity (Gonul et al., 2018).
Antibacterial and Antioxidant Activities
- Tridentate substituted salicylaldimines, including this compound, have been synthesized and screened for antibacterial and antioxidant activities. Such studies help in understanding the effects of different substituents on these activities (Oloyede-Akinsulere et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3-chloro-2-methylphenyl)iminomethyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-3-20-15-9-4-6-12(16(15)19)10-18-14-8-5-7-13(17)11(14)2/h4-10,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRFYYPMXNOTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


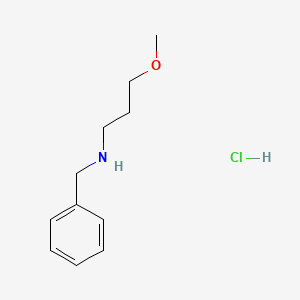
![2-(benzo[d]isoxazol-3-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2741080.png)


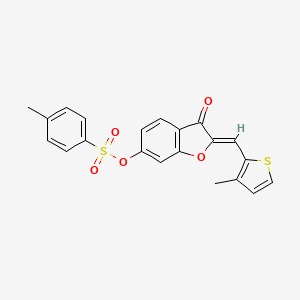

![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2741093.png)
![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2741094.png)
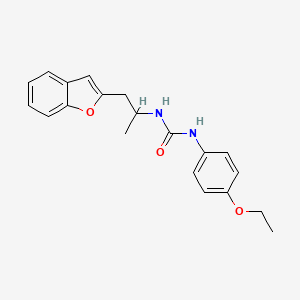
![7-isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2741096.png)
![1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B2741097.png)
